
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide, also known as MPGL, is a compound that has been widely studied for its potential therapeutic applications. This compound belongs to a class of compounds known as N-methyl-D-aspartate (NMDA) receptor antagonists, which have been shown to have a variety of effects on the central nervous system.
Wirkmechanismus
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide acts as an NMDA receptor antagonist, which means that it blocks the activity of these receptors in the brain. NMDA receptors are important for learning and memory, but they can also contribute to the development of neurodegenerative diseases and chronic pain. By blocking NMDA receptors, N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide may be able to protect against these conditions.
Biochemical and Physiological Effects:
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide has been shown to have a variety of biochemical and physiological effects in animal models. For example, N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide has been shown to reduce oxidative stress and inflammation in the brain, which are both factors that contribute to neurodegenerative diseases. Additionally, N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide has been shown to reduce the release of neurotransmitters that are involved in pain signaling, which may contribute to its analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide as a research tool is that it is a relatively selective NMDA receptor antagonist, which means that it specifically targets these receptors without affecting other neurotransmitter systems. Additionally, N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide has been shown to have good bioavailability and can be administered orally. However, one limitation of N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide is that it has a relatively short half-life in the body, which may limit its effectiveness in some applications.
Zukünftige Richtungen
There are many potential future directions for research on N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide. One area of interest is the potential use of N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide in the treatment of addiction, particularly opioid addiction. N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide has been shown to reduce the rewarding effects of opioids in animal models, suggesting that it may be a promising therapeutic option for this condition. Additionally, further research is needed to explore the potential use of N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide in the treatment of other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Finally, more research is needed to fully understand the mechanisms underlying the analgesic effects of N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide, which could lead to the development of new pain management therapies.
Synthesemethoden
The synthesis of N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide involves the reaction of N-phenylglycinamide with 2-pyridinemethyl chloride, followed by the reaction of the resulting compound with methylsulfonyl chloride. The final product is obtained by purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide has been studied for its potential therapeutic applications in a variety of areas, including neurodegenerative diseases, pain management, and addiction. In particular, N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide has been shown to have analgesic effects in animal models of acute and chronic pain.
Eigenschaften
IUPAC Name |
2-(N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-22(20,21)18(14-8-3-2-4-9-14)12-15(19)17-11-13-7-5-6-10-16-13/h2-10H,11-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIIPZJKNIVPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=CC=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

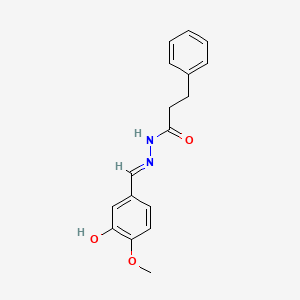
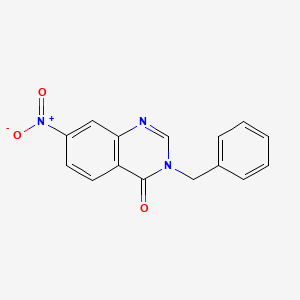
![isobutyl {5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5874536.png)

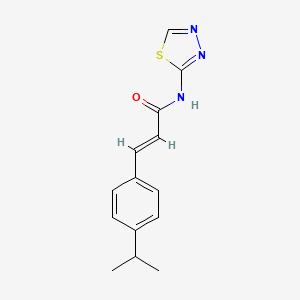
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)acetamide](/img/structure/B5874545.png)
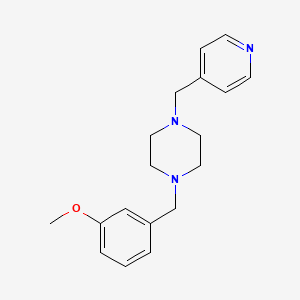
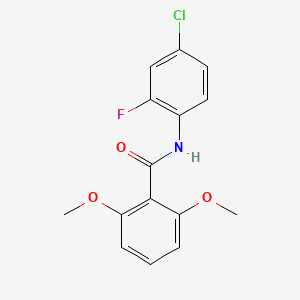
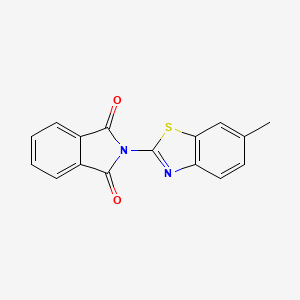
![1-[(4-chloro-2-nitrophenoxy)acetyl]piperidine](/img/structure/B5874574.png)
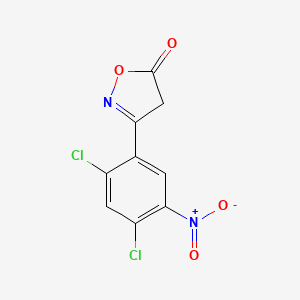
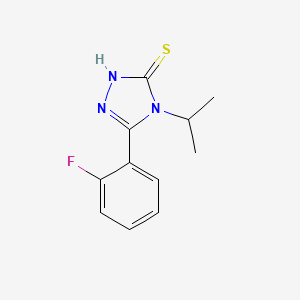
![N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5874586.png)
